molecular formula C17H21N3O2S B15120809 N-cyclopropyl-4-(4-ethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(4-ethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

Cat. No.: B15120809
M. Wt: 331.4 g/mol
InChI Key: QOTZQVZOFKFANW-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4-ethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a benzothiazole moiety, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(4-ethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The morpholine ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the cyclopropyl group to the morpholine ring under specific conditions, such as the use of a strong base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(4-ethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-cyclopropyl-4-(4-ethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-ethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-(4-methyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
  • N-cyclopropyl-4-(4-ethyl-1,3-benzoxazol-2-yl)morpholine-2-carboxamide

Uniqueness

N-cyclopropyl-4-(4-ethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is unique due to the presence of the ethyl group on the benzothiazole moiety, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl group and the morpholine ring also contributes to its distinct properties .

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-cyclopropyl-4-(4-ethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C17H21N3O2S/c1-2-11-4-3-5-14-15(11)19-17(23-14)20-8-9-22-13(10-20)16(21)18-12-6-7-12/h3-5,12-13H,2,6-10H2,1H3,(H,18,21)

InChI Key

QOTZQVZOFKFANW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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